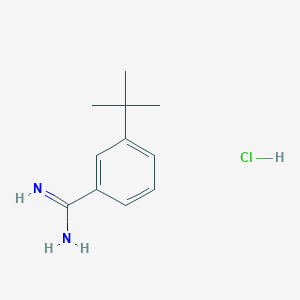

3-tert-Butyl-benzamidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-tert-butylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c1-11(2,3)9-6-4-5-8(7-9)10(12)13;/h4-7H,1-3H3,(H3,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWFSJBXELQYBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Benzamidine Derivatives with Tert Butyl Substituents

General Synthetic Pathways to Benzamidine (B55565) Hydrochlorides

The synthesis of benzamidine hydrochlorides, the parent structures for compounds like 3-tert-Butyl-benzamidine (B8068269) hydrochloride, can be achieved through several reliable pathways. The most prominent methods begin with either a nitrile precursor or proceed through an amidoxime (B1450833) intermediate.

Nitrile-Based Synthesis Routes

The conversion of benzonitriles to benzamidines is a cornerstone of amidine synthesis. The Pinner reaction is a classical and widely utilized method. orgsyn.org This two-step process begins with the reaction of a nitrile with an alcohol, such as absolute ethanol, in the presence of dry hydrogen chloride gas. This forms an imido ether hydrochloride (also known as a Pinner salt). orgsyn.org This intermediate is then isolated and subsequently reacted with an ammonia (B1221849) solution, typically in alcohol, to yield the desired benzamidine hydrochloride, with ammonium (B1175870) chloride precipitating as a byproduct. orgsyn.org

A more direct approach involves the high-pressure reaction of benzonitrile (B105546) with ammonium chloride and excess ammonia. chemicalbook.com This method is heated in an autoclave, and after the reaction, the product is separated from unreacted starting materials and ammonium chloride by extraction. chemicalbook.com

| Method | Starting Materials | Intermediates | Key Reagents | Conditions | Yield | Ref. |

| Pinner Reaction | Benzonitrile | Imido ether hydrochloride | Alcohol, HCl (gas), Ammonia | Two steps, ambient to moderate temperature | 60-70% (dihydrate) | orgsyn.org |

| Direct Ammonolysis | Benzonitrile | None | Ammonium chloride, Ammonia | High temperature (150°C), High pressure | 77% | chemicalbook.com |

Amidoxime Intermediates in Benzamidine Synthesis

An alternative and effective pathway to benzamidines involves the use of amidoxime intermediates. patsnap.comgoogle.com This strategy also begins with a nitrile precursor, which undergoes an addition reaction with hydroxylamine (B1172632) hydrochloride to generate a benzamidoxime (B57231). patsnap.com This initial step is often performed in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate. patsnap.com

The resulting benzamidoxime is then reduced to the target benzamidine. patsnap.comgoogle.com The reduction can be achieved through various methods, including catalytic hydrogenation using catalysts like Raney Ni or palladium on carbon (Pd/C). chemicalbook.comgoogle.com Following the reduction, acidification with hydrochloric acid yields the final benzamidine hydrochloride product. patsnap.com This route is valued for its often mild conditions and applicability to a wide range of substituted nitriles. google.com

Incorporation of Tert-Butyl Moieties in Benzamidine Architectures

The synthesis of 3-tert-Butyl-benzamidine hydrochloride requires the specific placement of a tert-butyl group on the benzene (B151609) ring. This can be achieved either by starting with a pre-substituted raw material (e.g., 3-tert-butyl-benzonitrile) or by introducing the group during the synthesis.

Strategies for Alkyl Substitution on Aromatic Rings

The Friedel-Crafts alkylation is a fundamental reaction for attaching alkyl groups, such as tert-butyl, to an aromatic ring. msu.edu This electrophilic aromatic substitution typically uses a tert-butyl halide (e.g., tert-butyl chloride) or an alcohol (e.g., tert-butyl alcohol) in the presence of a Lewis acid or strong protic acid catalyst. chegg.com

When substituting an already functionalized benzene ring, the directing effect of the existing substituent is critical. Alkyl groups are known to be activating and ortho-, para-directing. stackexchange.comlibretexts.org However, the bulky nature of the tert-butyl group often leads to a higher proportion of the para-substituted product due to steric hindrance at the ortho positions. msu.edulibretexts.org Conversely, a nitrile group is deactivating and a meta-director. Therefore, direct Friedel-Crafts alkylation of benzonitrile would not be an efficient route to a 3-substituted product. A more effective strategy involves alkylating a different benzene derivative and then converting the existing functional group into a nitrile. For instance, the tert-butylation of toluene (B28343) would yield primarily para-tert-butyltoluene, which could then be manipulated to produce the desired substitution pattern through subsequent reactions.

Methodologies for Amine Protection and Deprotection in Tert-Butyl Containing Compounds

In complex syntheses, it is often necessary to protect reactive functional groups, such as amines, to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines, particularly in peptide and pharmaceutical synthesis. fishersci.co.ukbzchemicals.com

Protection: An amine is typically protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium hydroxide, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.ukbzchemicals.com The reaction is generally high-yielding and proceeds under mild conditions. fishersci.co.uk

Deprotection: The Boc group is valued for its stability under many reaction conditions but its facile removal under acidic conditions. nih.gov Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent efficiently cleaves the Boc group, releasing the free amine, carbon dioxide, and tert-butanol (B103910) (which typically forms a tert-butyl cation). fishersci.co.ukmasterorganicchemistry.com The selective cleavage of a Boc group in the presence of other acid-labile groups, such as a tert-butyl ester, can be achieved using specific reagent systems like sulfuric acid in tert-butyl acetate. researchgate.net

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Ref. |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) | fishersci.co.uk, masterorganicchemistry.com |

| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic Hydrogenolysis (H₂, Pd/C) | fishersci.co.uk |

| Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) | nih.gov, masterorganicchemistry.com |

Advanced Synthetic Methodologies for Benzamidine Functionalization

Modern organic synthesis offers a range of advanced techniques for the functionalization and synthesis of complex molecules like substituted benzamidines. These methods aim to improve efficiency, yield, and environmental friendliness.

One area of advancement is in catalysis. For instance, the reduction of benzamidoxime intermediates can be performed using ionic liquid-supported nano-metal catalysts, which offer high activity and the potential for catalyst recovery and reuse. google.com

"Click chemistry" provides a powerful tool for functionalization. numberanalytics.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be used to link a benzonitrile-containing fragment to another molecule before its conversion to the amidine. nih.gov This modular approach allows for the rapid synthesis of diverse libraries of compounds. nih.gov

Furthermore, the attachment of moieties like polyethylene (B3416737) glycol (PEG) can be used to modify the physicochemical properties of the final compound, such as its solubility. researchgate.net These advanced functionalization strategies expand the utility of the benzamidine scaffold, enabling its incorporation into more complex chemical architectures for various applications. numberanalytics.com

Metal-Catalyzed Coupling Reactions in Benzamidine Synthesis

Metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering efficient and selective routes to complex molecular architectures. In the context of synthesizing tert-butyl-substituted benzamidines, these methods can be strategically employed to construct the core aromatic scaffold or to introduce the amidine functionality.

A key precursor for the synthesis of 3-tert-butyl-benzamidine is 3-tert-butyl-benzonitrile. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be utilized to introduce the tert-butyl group at the meta-position of a pre-functionalized benzene ring. For instance, the coupling of a boronic acid or an organozinc reagent bearing a tert-butyl group with a 3-halobenzonitrile derivative in the presence of a palladium catalyst and a suitable ligand would yield the desired benzonitrile intermediate.

Subsequent conversion of the nitrile to the amidine is a well-established transformation. The Pinner reaction, which involves treating the nitrile with an alcohol in the presence of a strong acid to form an imino ether hydrochloride, followed by reaction with ammonia, is a classic method. Alternatively, direct addition of metal amides to the nitrile can also furnish the amidine.

While direct metal-catalyzed amination of an aryl halide to form a benzamidine is less common, related C-H activation strategies are emerging as powerful tools. Rhodium-catalyzed C-H functionalization, for example, has been shown to be effective for the ortho-alkylation of benzamides. nih.govrsc.org Although not a direct route to 3-substituted benzamidines, this methodology highlights the potential of directing group-assisted C-H activation to functionalize specific positions on the benzene ring, which could be adapted for the introduction of a tert-butyl group or the amidine moiety itself.

The following table summarizes representative conditions for palladium-catalyzed cyanation, a key step in a potential synthetic route to this compound.

Table 1: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Halides

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMF | 80 | High |

| Pd(OAc)₂ | SPhos | K₄[Fe(CN)₆] | t-AmylOH | 110 | Good to High |

| PdCl₂(PPh₃)₂ | - | KCN/CuI | DMF | 150 | Moderate to High |

Note: Yields are general and substrate-dependent. dba = dibenzylideneacetone; dppf = 1,1'-bis(diphenylphosphino)ferrocene; SPhos = 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl.

Oxidative Functionalization Approaches

Oxidative functionalization offers an alternative and often more atom-economical approach to the synthesis of functionalized aromatic compounds. These methods typically involve the direct conversion of a C-H bond into a C-N or C-C bond, bypassing the need for pre-functionalized starting materials.

One potential oxidative strategy for the synthesis of 3-tert-butyl-benzamidine involves the oxidative amination of 3-tert-butyl-benzaldehyde. This transformation can be achieved using various reagents and catalysts. For example, the reaction of an aldehyde with an amine source in the presence of an oxidant can lead to the formation of an imine, which can then be further converted to the amidine. While direct oxidative conversion of an aldehyde to an amidine is challenging, multi-step sequences involving an oxidative imination followed by amination are feasible.

Copper-catalyzed C-H functionalization has emerged as a particularly useful tool for the formation of C-N bonds. beilstein-journals.orgnih.gov For instance, copper-catalyzed amidation of C(sp²)-H bonds has been reported, offering a potential pathway to introduce an amino or amido group that could be subsequently converted to an amidine. beilstein-journals.org While direct C-H amination to form an amidine is not yet a general method, the functionalization of a C-H bond at the 3-position of a tert-butylbenzene (B1681246) derivative with a nitrogen-containing group represents a plausible synthetic step.

The following table outlines general conditions for copper-catalyzed C-H amidation reactions, which could be conceptually applied in a synthetic route towards 3-tert-butyl-benzamidine.

Table 2: General Conditions for Copper-Catalyzed C-H Amidation

| Copper Source | Ligand | Oxidant | Amine Source | Solvent | Temperature (°C) |

| CuI | Phenanthroline | O₂ | Amine | Toluene | 110 |

| Cu(OAc)₂ | None | Ag₂CO₃ | Amide | Dioxane | 120 |

| CuBr | None | TBHP | Sulfonamide | MeCN | 80 |

Note: Conditions are generalized and the specific substrate and amine source will dictate the optimal parameters. TBHP = tert-butyl hydroperoxide.

Molecular Interactions and Biological Target Engagement

Specific Biochemical Targets of Benzamidine (B55565) Derivatives

Factor Xa Inhibition

Factor Xa (FXa) is a critical serine protease in the blood coagulation cascade, and its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders. Benzamidine derivatives have been extensively investigated as inhibitors of FXa. The positively charged amidine group of benzamidine typically forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189) at the bottom of the S1 specificity pocket of FXa. nih.gov

| Compound | Target Enzyme | Ki (μM) |

| Benzamidine | Trypsin | 35 |

| Benzamidine | Plasmin | 350 |

| Benzamidine | Thrombin | 220 |

Data sourced from Cayman Chemical product information. caymanchem.com

Trypanosome Alternative Oxidase (TAO)

The Trypanosome Alternative Oxidase (TAO) is a crucial enzyme for the energy metabolism of the bloodstream form of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. As this enzyme is absent in mammals, it represents a promising target for the development of new trypanocidal drugs. Research has explored benzamidine-based compounds as potential TAO inhibitors. nih.govnih.govnih.govorgsyn.org

Other Proteolytic Enzymes

Benzamidine is a well-known reversible, competitive inhibitor of trypsin and other trypsin-like serine proteases. wikipedia.orgsigmaaldrich.com The inhibitory mechanism relies on the structural mimicry of the protonated side chains of arginine and lysine, allowing the benzamidine to bind in the S1 specificity pocket of these enzymes. wikipedia.org The interaction is primarily driven by the electrostatic interaction between the positively charged amidinium group and the negatively charged aspartate residue at the base of the S1 pocket. nih.gov

Quantitative structure-activity relationship (QSAR) studies on a series of substituted benzamidines have shown that the nature of the substituent on the phenyl ring influences the inhibitory activity against different serine proteases. nih.gov For trypsin, the interaction was found to be complex, depending on molar refractivity and molecular weight, while for thrombin, hydrophobicity was the main influencing factor. nih.gov The presence of the 3-tert-butyl group would increase the hydrophobicity and steric bulk of the molecule, which could modulate its affinity and selectivity for different proteases. A tetra-benzamidine derivative, TAPP-Br, has been shown to inhibit the growth of human colon carcinoma cell lines, suggesting that benzamidine-based protease inhibitors can have effects on cell growth and gene expression. nih.gov

Molecular Recognition and Binding Site Interactions

Active Site Binding Dynamics

The binding of benzamidine to the active site of serine proteases, particularly trypsin, has been extensively studied. X-ray crystallography has confirmed that the benzamidine moiety binds in the S1 pocket, with the amidinium group forming a salt bridge with Asp189. rcsb.orgrcsb.org Molecular dynamics simulations have provided a more detailed picture of the binding process, revealing a multi-step pathway. These simulations suggest that the inhibitor initially interacts with the surface of the enzyme through mild hydrophobic interactions before "rolling" over the surface and being canalized into the binding pocket. researchgate.net

The conformation of the binding pocket itself is dynamic, and the presence of the ligand can shift the conformational equilibrium of the enzyme. nih.gov For benzamidine binding to trypsin, several metastable conformational states of the enzyme-ligand complex have been identified. nih.gov While no specific structural studies for 3-tert-Butyl-benzamidine (B8068269) hydrochloride are available, the fundamental binding mode of the benzamidine core is expected to be conserved. The tert-butyl group would likely occupy a hydrophobic region within or near the S1 pocket, and its presence could influence the kinetics and thermodynamics of the binding event.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidating the Role of the 3-tert-Butyl Moiety in Biological Activity

The tert-butyl group at the meta-position of the benzamidine (B55565) ring is a defining feature of the molecule, profoundly influencing its interaction with biological targets. Its effects can be attributed to a combination of steric, lipophilic, and electronic properties.

The tert-butyl group is a bulky substituent that creates significant steric hindrance. researchgate.netchemrxiv.org This bulkiness can have both favorable and unfavorable consequences for ligand-target interactions. The positioning of this group at the meta-position directs its bulk into a specific vector away from the primary binding determinant, the amidine group.

The steric profile of the tert-butyl group can influence binding in several ways:

Conformational Restriction: The sheer size of the tert-butyl group can lock the ligand into a specific conformation that may be more favorable for binding to the target's active site. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.

Receptor Pocket Occupancy: In cases where the target receptor has a corresponding hydrophobic pocket, the tert-butyl group can fit snugly, leading to enhanced binding affinity through favorable van der Waals interactions. However, if the pocket is too small, the steric bulk will prevent optimal binding, reducing the compound's activity. nih.govcore.ac.uk

Exclusion of Water Molecules: The bulky, non-polar tert-butyl group can displace water molecules from a binding pocket. This desolvation effect can be entropically favorable and contribute to a stronger binding affinity.

The tert-butyl group significantly increases the lipophilicity (hydrophobicity) of the benzamidine scaffold. mdpi.com Lipophilicity is a critical parameter in drug design, affecting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for the target.

Key aspects of the tert-butyl group's influence include:

Hydrophobic Interactions: Increased lipophilicity can enhance binding to hydrophobic pockets within a receptor, a common feature in the active sites of many enzymes. This is often a driving force for the potency of inhibitors.

Membrane Permeability: Higher lipophilicity can improve a compound's ability to cross biological membranes, which can be crucial for reaching intracellular targets. However, excessive lipophilicity can lead to poor solubility and non-specific binding.

Quantitative structure-activity relationship (QSAR) studies on related benzamidine and benzamide (B126) derivatives have consistently shown that hydrophobic and electronic parameters of substituents are key determinants of biological activity. ijpsr.comnih.govnih.gov The optimal level of lipophilicity often represents a balance between target affinity and favorable pharmacokinetic properties.

| Substituent Property | Contribution of 3-tert-Butyl Group | General Impact on Biological Activity |

|---|---|---|

| Steric Bulk | High | Can increase affinity by occupying hydrophobic pockets and restricting conformation; can decrease affinity if the pocket is too small. |

| Lipophilicity (logP) | Increases | Enhances hydrophobic interactions with the target; affects solubility and membrane permeability. |

| Electronic Effect | Weakly electron-donating | Can subtly influence the basicity of the amidine group and interactions with the target. |

Systematic Structural Modifications and Their Pharmacological Consequences

The nature, position, and electronic properties of substituents on the benzamidine ring can dramatically alter the compound's interaction with its target. nih.gov While the focus here is on the 3-tert-butyl group, understanding the effects of other substituents provides a broader context for its role.

Studies on various series of substituted benzamidines have shown that:

Positional Isomerism: Moving a substituent from the meta (3-position) to the ortho or para positions can lead to significant changes in activity. This is because the different positions orient the substituent into different regions of the binding site, leading to new or lost interactions.

Electronic Effects: Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, amino groups) can modulate the electronic properties of the ring and the basicity of the amidine group. researchgate.net This can affect the strength of electrostatic interactions with the target, such as the salt bridge formed between the protonated amidine and a carboxylate residue (e.g., Asp189 in trypsin-like serine proteases). mdpi.com

Size and Shape: The size and shape of the substituent are critical. Small substituents may not be able to make meaningful contact with the receptor, while very large or awkwardly shaped groups may introduce steric clashes.

The selection of a meta-substituent like the tert-butyl group is often a strategic choice to probe specific hydrophobic regions of a binding site without interfering with the primary interactions of the pharmacophoric amidine group.

Modification of the amidine group itself, by adding substituents to one or both nitrogen atoms, is a common strategy to fine-tune the pharmacological properties of benzamidine derivatives. nih.govresearchgate.net These modifications can impact the compound's basicity, hydrogen bonding capacity, and steric profile, which in turn affect potency and selectivity.

Key findings from studies on N-substituted amidines include:

Basicity (pKa) Modulation: The amidine group is highly basic and exists in its protonated form at physiological pH. N-substitution can alter this basicity. Reducing the basicity can sometimes be desirable to improve oral bioavailability and reduce off-target effects, although it may also weaken the primary electrostatic interaction with the target.

Hydrogen Bonding: The unsubstituted amidine group can act as a hydrogen bond donor. N-substitution can alter or eliminate this capability, which can be used to probe the importance of specific hydrogen bonds for target recognition.

Improving Selectivity: By adding substituents that can form specific interactions with residues in the target's binding site that are not present in related off-targets, N-substitution can be a powerful tool for enhancing selectivity. researchgate.netmdpi.com For instance, a substituent might be designed to interact with a secondary pocket that is unique to the target enzyme.

| Modification Type | Structural Change | Potential Pharmacological Consequence |

|---|---|---|

| Benzamidine Ring Substitution | Altering substituent position (ortho, meta, para) | Changes in binding orientation, potentially altering potency and selectivity. |

| Varying electronic nature of substituent | Modulates ring electronics and amidine pKa, affecting electrostatic interactions. | |

| N-Substituent on Amidine | Addition of alkyl or aryl groups | Alters basicity, hydrogen bonding, and steric profile. Can improve selectivity and pharmacokinetic properties. |

| Incorporation into a heterocyclic system | Constrains conformation and can introduce new interaction points, potentially increasing potency and selectivity. |

Fragment-Based and Rational Drug Design Approaches

The principles of SAR derived from compounds like 3-tert-butyl-benzamidine (B8068269) hydrochloride are central to modern drug discovery paradigms such as fragment-based drug design (FBDD) and rational drug design. nih.govdtic.milstanford.edu

In fragment-based drug design , small, low-complexity molecules (fragments) that bind weakly to a target are identified and then optimized into more potent leads. nih.govfrontiersin.orgproteopedia.orgsemanticscholar.orgbiocompare.com The 3-tert-butylphenyl moiety or the benzamidine group itself can be considered valuable fragments. For instance:

Benzamidine as an anchor fragment: Due to its well-established ability to bind to the S1 pocket of serine proteases, benzamidine is an excellent starting point for FBDD. mdpi.com

Growing from the fragment: Once the benzamidine fragment is docked in its primary binding site, medicinal chemists can "grow" the molecule by adding substituents, like the 3-tert-butyl group, to probe and engage adjacent pockets, thereby increasing affinity and selectivity.

Rational drug design , on the other hand, relies on a detailed understanding of the three-dimensional structure of the biological target. nih.gov With a crystal structure of the target enzyme in hand, researchers can computationally dock molecules like 3-tert-butyl-benzamidine and visualize how they fit into the active site. This structure-based approach allows for the intelligent design of new analogs. For example, if the 3-tert-butyl group is found to be too large for a particular pocket, it could be rationally replaced with a smaller isopropyl group. Conversely, if there is additional unoccupied space near the tert-butyl group, it could be extended to form further favorable interactions.

Both approaches leverage the fundamental SAR principles elucidated from studying series of related compounds. The knowledge gained from modifying the benzamidine scaffold helps in selecting appropriate fragments and in guiding the rational optimization of lead compounds to achieve desired potency, selectivity, and drug-like properties.

Application of Fragment-Based Drug Discovery (FBDD) to Benzamidines

Fragment-Based Drug Discovery (FBDD) is a powerful strategy that begins with the identification of small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. nih.govnih.gov These fragments serve as efficient starting points that can be progressively optimized into more potent and selective lead compounds. stanford.edu The benzamidine moiety itself is an archetypal fragment for a large class of enzymes, particularly serine proteases like trypsin, thrombin, and Factor Xa. nih.govbio-world.comsigmaaldrich.com Its positively charged amidinium group effectively mimics the guanidinium (B1211019) side chain of arginine, a common recognition motif for the S1 specificity pocket of these enzymes. nih.gov

The principles of FBDD are particularly relevant to the optimization of benzamidine-based inhibitors. The core strategies in FBDD involve:

Fragment Growing: This approach involves extending a confirmed fragment hit by adding new chemical functionalities to pick up additional interactions with the target protein, thereby increasing affinity. For benzamidine, which anchors the molecule in the S1 pocket, synthetic efforts often focus on substitutions at the meta- or para-positions of the benzene (B151609) ring to explore adjacent binding pockets (e.g., S2, S3, S4).

Fragment Linking: If two different fragments are found to bind to adjacent sites on the protein, they can be chemically linked together to create a single, more potent molecule that captures the binding energy of both original fragments. nih.gov

Fragment Merging: This technique involves combining the structural features of overlapping fragments into a single, novel chemical entity with improved binding characteristics.

While a complete FBDD campaign starting from a library screen to identify benzamidine might be redundant given its well-known role as a serine protease inhibitor, the "fragment growing" philosophy is implicitly used in many optimization studies. Researchers often start with the fundamental benzamidine core as the primary anchoring fragment and systematically build upon it to enhance potency and selectivity. nih.gov This approach leverages the inherent binding efficiency of the benzamidine fragment to rapidly develop more complex and effective inhibitors. ucl.ac.uk

Structure-Based Drug Design (SBDD) in Optimizing Benzamidine Analogues

Structure-Based Drug Design (SBDD) utilizes high-resolution three-dimensional structural information of the biological target, typically obtained through X-ray crystallography, to guide the design of inhibitors. acs.org This method has been instrumental in optimizing benzamidine analogues for various serine proteases. By visualizing how an inhibitor binds to the active site, researchers can make rational modifications to improve its fit, potency, and selectivity. nih.gov

A common strategy involves using a well-characterized and easily crystallizable protease like trypsin as a surrogate model for more challenging targets such as Factor Xa. nih.gov The high degree of structural conservation in the active sites of these enzymes allows for the transfer of key binding information.

Case Study: Designing Factor Xa Inhibitors

In the pursuit of novel anticoagulants, SBDD has been pivotal in developing potent and selective Factor Xa inhibitors based on the benzamidine scaffold. X-ray crystal structures of benzamidine derivatives complexed with trypsin have revealed critical insights into their binding modes. nih.gov

P1 Pocket Interaction: The benzamidine group consistently occupies the primary specificity pocket (S1) of the protease, forming a key salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin). This interaction is the primary anchor for this class of inhibitors.

Exploring S3/S4 Subsites: Unlike inhibitors of thrombin which often adopt a compact conformation, effective Factor Xa inhibitors typically exhibit a more extended structure. This allows them to engage with the S3 and S4 subsites of the enzyme. SBDD studies have shown that adding extended hydrophobic and electrostatically complementary groups to the benzamidine core can lead to significant gains in affinity. acs.org

For example, the design of bis-benzamidine inhibitors has been explored, where a second amidine group is positioned to interact with other regions of the enzyme. X-ray analysis of one such compound revealed an unconventional "retro-binding" mode, providing a new template for inhibitor design. nih.gov These structural studies enable the rational design of modifications to the linker and the secondary pharmacophores to optimize interactions and improve pharmacokinetic properties. nih.gov

The table below illustrates how modifications, guided by structural insights, can impact the inhibitory activity of benzamidine analogues against different serine proteases.

| Compound | Target Enzyme | Modification from Benzamidine Core | Inhibitory Constant (Ki) |

| Benzamidine | Trypsin | - | 18 µM |

| Hexamidine | Matriptase | Bis-benzamidine with hexane (B92381) linker | 924 nM |

| Analogue 7 | Matriptase | Bis-benzamidine with modified linker | 208 nM |

| SQ311 | Factor Xa | Replacement of benzamidine with 1-aminoisoquinoline | 0.33 nM |

This table is for illustrative purposes and combines data from multiple sources to show the effect of structural modifications.

Computational Approaches in SAR Derivation

Computational chemistry provides powerful tools to derive and rationalize the SAR of benzamidine analogues, often in synergy with experimental techniques like SBDD. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are two of the most prominent computational methods used in this context.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to build a predictive model.

A QSAR study on a series of 22 benzamidine derivatives as thrombin inhibitors identified several key descriptors that correlate with their inhibitory activity. The goal is to create an equation of the form:

Biological Activity = f(Descriptor 1, Descriptor 2, ...)

The analysis revealed that descriptors such as the heat of formation, shape indices (e.g., Valence Connectivity Index), molar refractivity, and the logarithm of the partition coefficient (log P) were crucial for building a robust QSAR model. The best models achieved a high correlation coefficient (R² > 0.9), indicating excellent predictive power. Such models allow researchers to predict the activity of novel, unsynthesized benzamidine analogues and to prioritize the most promising candidates for synthesis, thereby saving time and resources.

Table of Molecular Descriptors Used in Benzamidine QSAR Studies

| Descriptor Type | Specific Descriptor | Role in SAR |

|---|---|---|

| Thermodynamic | Heat of Formation | Relates to the stability of the molecule and its binding conformation. |

| Topological | Valence Connectivity Index, Shape Index | Describes molecular size, shape, and branching, which are critical for steric fit in the enzyme's active site. |

| Physicochemical | Molar Refractivity | Relates to the volume of the molecule and its polarizability, influencing van der Waals interactions. |

| Hydrophobicity | Log P | Measures the lipophilicity of the compound, which affects both target binding and pharmacokinetic properties. |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., a benzamidine derivative) to a second (the receptor, e.g., a protease). Docking simulations place the ligand into the active site of the protein and score the different poses based on a scoring function that estimates the binding free energy.

For benzamidine analogues, docking studies consistently confirm that the amidine group binds in the S1 pocket, interacting with the key aspartate residue. The simulations then allow for the exploration of how different substituents, such as the tert-butyl group in 3-tert-Butyl-benzamidine, occupy adjacent hydrophobic pockets. By analyzing the docked poses, researchers can rationalize observed SAR trends and design new molecules with substituents that are predicted to form more favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the enzyme, leading to enhanced potency and selectivity.

Preclinical Characterization of Benzamidine Based Ligands

In Vitro Biochemical Characterization

The initial phase of preclinical assessment focuses on the compound's direct interaction with its putative biological targets. For a benzamidine (B55565) derivative, this would primarily involve a comprehensive analysis of its effects on a panel of enzymes, particularly serine proteases.

A fundamental aspect of characterizing a novel inhibitor is to determine its potency and mechanism of action. Standard enzymatic assays would be employed to measure the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of 3-tert-Butyl-benzamidine (B8068269) hydrochloride against its target enzyme(s). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a common measure of drug potency. The Ki value, on the other hand, provides a more absolute measure of the inhibitor's binding affinity.

Table 1: Hypothetical Enzyme Inhibition Data for 3-tert-Butyl-benzamidine hydrochloride

| Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

| Trypsin | Data not available | Data not available | Data not available |

| Thrombin | Data not available | Data not available | Data not available |

| Factor Xa | Data not available | Data not available | Data not available |

| Plasmin | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. No experimental data is currently available for this compound.

To assess the specificity of a new compound, it is crucial to screen it against a broad panel of related and unrelated enzymes. For this compound, this would involve testing its inhibitory activity against a wide range of serine proteases, as well as other classes of proteases and enzymes. A highly selective inhibitor will show potent activity against its intended target with minimal off-target effects, which is a desirable characteristic for reducing potential side effects.

Table 2: Hypothetical Selectivity Profile of this compound

| Enzyme | % Inhibition at 10 µM |

| Primary Target(s) | |

| Trypsin | Data not available |

| Thrombin | Data not available |

| Off-Target Enzymes | |

| Chymotrypsin | Data not available |

| Elastase | Data not available |

| Cathepsin G | Data not available |

| Matrix Metalloproteinases | Data not available |

This table is for illustrative purposes only. No experimental data is currently available for this compound.

Preclinical Efficacy Models

Following the initial biochemical characterization, the next step would be to evaluate the compound's therapeutic potential in models that mimic human diseases. This involves both in vitro cellular assays and in vivo studies in animal models.

Cell-based assays are instrumental in understanding how a compound affects cellular processes and in confirming its mechanism of action in a more biologically relevant context. For a serine protease inhibitor, these assays could involve cell lines that overexpress the target enzyme or are dependent on its activity for survival or proliferation. The endpoints of such studies could include cell viability, apoptosis, or the modulation of specific signaling pathways.

The ultimate test of a preclinical candidate's potential is its efficacy in a living organism. Based on the in vitro profile of this compound, appropriate animal models of disease would be selected. For instance, if the compound is a potent inhibitor of thrombin, it might be tested in models of thrombosis. Similarly, if it targets proteases involved in inflammation or cancer, relevant animal models for these conditions would be employed. These studies are critical for establishing a proof-of-concept for the compound's therapeutic utility.

Intellectual Property and Patent Landscape

Patent Applications Involving Benzamidine (B55565) Derivatives

Patent applications for benzamidine derivatives span a wide range of therapeutic areas, reflecting the diverse roles of their target enzymes. A significant portion of these patents focuses on the development of inhibitors for enzymes involved in coagulation, inflammation, and oncology.

For instance, numerous patents disclose benzamidine derivatives as inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade, for the prevention and treatment of thromboembolic disorders. Another area of intense patent activity involves the development of benzamidine-based inhibitors for proteases implicated in inflammatory diseases and cancer.

A Chinese patent, CN106565541A, describes a synthesis method for a range of benzamidine derivatives, explicitly mentioning the inclusion of a tert-butyl group, among other substituents, on the benzene (B151609) ring. google.com This indicates that compounds structurally related to 3-tert-Butyl-benzamidine (B8068269) hydrochloride are within the scope of existing synthetic methodologies outlined in the patent literature. The patent highlights the utility of these compounds as intermediates for pharmaceuticals and pesticides. google.com

Interactive Table: Representative Patent Applications for Benzamidine Derivatives

| Patent Number | Title | Key Application/Innovation | Assignee |

|---|---|---|---|

| CN106565541A | Synthesis method for benzamidine derivatives | A green and efficient synthesis method for preparing benzamidine derivatives from benzonitrile (B105546) raw materials using an ionic liquid-supported nano-metal catalyst. google.com | Not specified |

| AU700984B2 | Benzamide-containing pharmaceutical compositions | Pharmaceutical compositions containing benzamides for the treatment of neurodegenerative conditions. google.com | Not specified |

Strategies for Patenting Novel Benzamidine Scaffolds

The patenting strategies for novel benzamidine scaffolds are multifaceted and aim to secure broad protection for new chemical entities and their applications. A common approach involves claiming a Markush structure, a generic chemical structure with variable substituent groups, which allows for the protection of a large number of related compounds beyond those that have been specifically synthesized and tested.

Another key strategy revolves around "purpose-bound" or "use" claims, where protection is sought for the use of a known compound in a new therapeutic application. For benzamidine derivatives, this could involve identifying a novel serine protease target for a known benzamidine scaffold and patenting its use for treating a disease associated with that protease.

Furthermore, patents in this area often include claims covering:

Novel synthetic methods: As demonstrated by CN106565541A, innovative and efficient synthesis processes for benzamidine derivatives can be a source of valuable intellectual property. google.com

Pharmaceutical compositions: Claims are often directed to formulations containing the benzamidine derivative, including specific excipients, delivery systems, and dosage forms.

Combination therapies: Patent applications may cover the use of a benzamidine derivative in combination with other active pharmaceutical ingredients to achieve synergistic therapeutic effects.

Research and Development Trends in Benzamidine Patenting

The research and development trends in the patenting of benzamidine derivatives are closely aligned with the evolving understanding of the roles of serine proteases in disease. A patent landscape analysis indicates a sustained interest in developing highly selective inhibitors to minimize off-target effects and improve safety profiles. nih.govmsfaccess.orgbiorxiv.orgnih.gov

Recent trends in small molecule drug discovery, including the targeting of traditionally "undruggable" proteins and the development of covalent inhibitors, are also likely to influence the future direction of benzamidine patenting. youtube.comtandfonline.com The exploration of novel benzamidine analogues with improved pharmacokinetic properties and enhanced target specificity remains a key focus of research and development efforts. mdpi.com

Moreover, the increasing application of computational methods, such as molecular docking and virtual screening, in drug discovery is accelerating the identification of novel benzamidine scaffolds with desired biological activities. This is expected to lead to a new wave of patent applications for compounds designed with greater precision to interact with their biological targets.

Interactive Table: R&D Trends in Small Molecule Patenting

| Trend | Description | Potential Impact on Benzamidine Patenting |

|---|---|---|

| Increased focus on biologics | A shift in pharmaceutical R&D towards large-molecule drugs. tandfonline.com | May lead to a relative decrease in the volume of new benzamidine patents, but also a focus on more specialized and high-value applications for small molecules. |

| Declining patent grant rates for small molecules | Stricter examination standards at patent offices are making it more challenging to obtain patents for new chemical entities. drugpatentwatch.com | Increased emphasis on demonstrating non-obviousness and inventive step, potentially through more extensive biological data and clear differentiation from prior art. |

| Rise of targeted covalent inhibitors | Design of inhibitors that form a permanent covalent bond with their target enzyme, often leading to enhanced potency and duration of action. | Development of benzamidine derivatives with reactive functional groups capable of forming covalent bonds with serine proteases, opening up new patenting opportunities. |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 3-tert-Butyl-benzamidine hydrochloride?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm structural integrity by comparing chemical shifts with reference spectra (e.g., PubChem data for analogous benzamidine derivatives) .

-

High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Use a C18 column and a gradient elution of acetonitrile/water with 0.1% trifluoroacetic acid .

-

Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) .

-

Elemental Analysis : Validate elemental composition (C, H, N, Cl) with combustion analysis, ensuring deviations <0.4% from theoretical values.

Table 1: Key Parameters for Analytical Characterization

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis to avoid inhalation of dust .

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents. Label containers with GHS pictograms (skull and crossbones, health hazard) .

- Waste Disposal : Segregate waste in labeled containers for halogenated organics. Neutralize with 10% sodium bicarbonate before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound with high yield and minimal byproducts?

- Methodological Answer :

-

Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis. Ensure inert atmosphere (N₂/Ar) to prevent oxidation .

-

Catalyst Optimization : Test coupling agents like EDC/NHS (1:1.2 molar ratio) to activate carboxyl groups in precursor molecules .

-

Temperature Control : Conduct reactions at 0–5°C for exothermic steps (e.g., tert-butyl group addition), then gradually warm to room temperature .

Table 2: Experimental Design Variables for Synthesis Optimization

Variable Range Tested Optimal Condition Temperature 0–25°C 5°C (initial step) Molar Ratio (EDC:NHS) 1:1 to 1:1.5 1:1.2 Reaction Time 4–24 hrs 12 hrs

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Data Reprodubility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 PBS buffer, 37°C) using validated cell lines (e.g., HEK293 for enzyme inhibition studies) .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d for effect size, ANOVA for inter-study variability) to identify outliers or confounding variables (e.g., impurity levels >98% vs. 95%) .

- Structural Confirmation : Re-examine batch-specific NMR/MS data to rule out degradation products (e.g., tert-butyl group cleavage under acidic conditions) .

Q. How can researchers design dose-response studies to evaluate the inhibitory effects of this compound on serine proteases?

- Methodological Answer :

- Enzyme Assay Setup : Use fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like proteases) in 96-well plates. Measure fluorescence (ex/em: 380/460 nm) over 30 minutes .

- Dose Range : Test 0.1–100 µM concentrations. Include positive controls (e.g., leupeptin) and vehicle controls (DMSO <0.1%) .

- Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and assess competitive vs. non-competitive inhibition via Lineweaver-Burk plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.